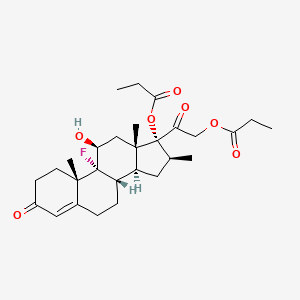

1,2-Dihydro-bêtaméthasone 17,21-dipropionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic corticosteroid derived from Betamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical research and has applications in treating various inflammatory conditions .

Applications De Recherche Scientifique

1,2-Dihydro-Betamethasone 17,21-Dipropionate has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

Biology: The compound is used in studies related to cell signaling and gene expression due to its potent anti-inflammatory effects.

Medicine: It is employed in the development of topical formulations for treating skin conditions like eczema and psoriasis.

Industry: The compound is used in the production of pharmaceutical formulations and as a quality control standard in the manufacturing process

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-Betamethasone 17,21-Dipropionate involves multiple steps, starting from Betamethasone. The process typically includes the esterification of Betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1,2-Dihydro-Betamethasone 17,21-Dipropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dihydro-Betamethasone 17,21-Dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .

Mécanisme D'action

1,2-Dihydro-Betamethasone 17,21-Dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Betamethasone 17,21-Dipropionate: A closely related compound with similar anti-inflammatory properties.

Dexamethasone: Another potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions

Uniqueness

1,2-Dihydro-Betamethasone 17,21-Dipropionate is unique due to its specific structural modifications, which enhance its potency and stability compared to other corticosteroids. Its ability to provide prolonged anti-inflammatory effects with minimal side effects makes it a valuable compound in pharmaceutical research and development .

Activité Biologique

1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic glucocorticoid with notable anti-inflammatory properties. This compound is primarily used in dermatological formulations due to its effectiveness in treating various skin conditions. Understanding its biological activity is crucial for optimizing its therapeutic applications and enhancing patient outcomes.

The biological activity of 1,2-Dihydro-Betamethasone 17,21-Dipropionate is largely attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression, leading to the following effects:

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and prostaglandins.

- Immunosuppressive Activity : The compound reduces the proliferation and activity of immune cells, including T lymphocytes and macrophages.

- Vasoconstriction : It promotes vasoconstriction in dermal blood vessels, which helps reduce redness and swelling associated with inflammatory skin conditions.

Pharmacokinetics

The pharmacokinetic profile of 1,2-Dihydro-Betamethasone 17,21-Dipropionate indicates a favorable absorption and distribution in topical applications. Studies have shown that the compound exhibits:

- High Lipophilicity : This property enhances skin penetration and local bioavailability.

- Metabolism : It undergoes hepatic metabolism, primarily through reduction and conjugation processes.

- Elimination Half-life : The half-life varies based on the formulation but generally allows for effective dosing schedules.

Efficacy in Clinical Studies

Numerous clinical studies have evaluated the efficacy of 1,2-Dihydro-Betamethasone 17,21-Dipropionate in treating dermatological conditions. Below is a summary of key findings:

Case Study 1: Efficacy in Eczema

In a double-blind study involving patients with steroid-responsive dermatoses, it was found that those treated with betamethasone dipropionate cream showed significant improvement in symptoms compared to those receiving a placebo. The results indicated that twice-daily applications led to quicker symptomatic relief in eczema patients.

Case Study 2: Treatment of Alopecia Areata

A clinical trial assessed the use of betamethasone valerate foam versus a control lotion in patients with mild-to-moderate alopecia areata. The foam formulation resulted in a higher rate of hair regrowth after 12 weeks, demonstrating its effectiveness as a topical treatment option.

Safety Profile

The safety profile of 1,2-Dihydro-Betamethasone 17,21-Dipropionate is generally favorable. Common side effects may include:

- Skin irritation or burning sensation at the application site.

- Risk of skin atrophy with prolonged use.

Long-term studies are necessary to further evaluate potential systemic effects and long-term safety.

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBWCRIMOWZLGL-XYWKZLDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.